Taiwanin C
Overview
Description
Taiwanin C is a naturally occurring arylnaphthalene lactone lignan, primarily isolated from the plant species Taiwania cryptomerioides. This compound belongs to a class of lignans known for their diverse biological activities, including antimicrobial, antifungal, anticancer, antiplatelet, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Taiwanin C involves several key transformations:
Aryl–alkyl Suzuki cross-coupling: This step introduces the dioxinone unit.
Cation-induced cyclization: This process constructs the aryl dihydronaphthalene.
Base-mediated oxidative aromatization: This step furnishes the arylnaphthalene core.
Industrial Production Methods: Industrial production of this compound is not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidative transformations, particularly during its synthesis.
Reduction: Although less common, reduction reactions can modify the lignan structure.
Substitution: Substitution reactions, especially involving the aromatic ring, are possible.
Common Reagents and Conditions:
Oxidative Aromatization: Base-mediated conditions are typically used.
Cyclization: Cation-induced conditions facilitate the formation of the dihydronaphthalene structure.
Major Products: The primary product of these reactions is this compound itself, with potential for various derivatives depending on the specific reaction conditions employed.
Scientific Research Applications
Chemistry: Used as a model compound for studying lignan synthesis and reactivity.
Biology: Exhibits significant biological activities, including antimicrobial and antifungal properties.
Mechanism of Action
Taiwanin C exerts its effects through several molecular targets and pathways:
Inhibition of Cyclooxygenase (COX) Activity: this compound inhibits COX activity, reducing the production of pro-inflammatory mediators.
Suppression of Epidermal Growth Factor Receptor/PI3K Pathway: This suppression hinders cell proliferation and induces apoptosis in cancer cells.
Activation of p21 Protein Expression: This activation leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
- Justicidin B
- Justicidin E
- Taiwanin A
- Taiwanin B
Comparison: Taiwanin C is unique due to its specific biological activities and molecular targets. While similar compounds like Justicidin B and Justicidin E also exhibit biological activities, this compound’s inhibition of COX activity and suppression of the epidermal growth factor receptor/PI3K pathway distinguish it from its counterparts .
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-8H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O6/c21-20-19-12(7-22-20)3-11-5-16-17(26-9-25-16)6-13(11)18(19)10-1-2-14-15(4-10)24-8-23-14/h1-6H,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGOOHXUOWZQOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=C3C=C4C(=CC3=C2)OCO4)C5=CC6=C(C=C5)OCO6)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318393 | |
Record name | Taiwanin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14944-34-4 | |
Record name | Taiwanin C | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14944-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Taiwanin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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